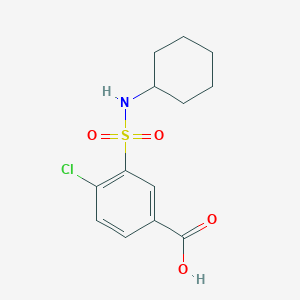![molecular formula C12H8N4 B8722343 2,6,8,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene CAS No. 77762-30-2](/img/structure/B8722343.png)
2,6,8,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique fused ring structure, which combines elements of pyrimidine, imidazole, and indole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole typically involves multi-step reactions that require precise control of reaction conditions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyrimidine with an indole derivative in the presence of a dehydrating agent can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of 6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of 6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The pathways involved in its mechanism of action can vary depending on the specific biological context and target .
Comparación Con Compuestos Similares
Similar Compounds
- Imidazo[4,5-b]pyridine
- Imidazo[4,5-c]pyridine
- Imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(6H)-one
Uniqueness
6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole stands out due to its unique fused ring structure, which combines elements of pyrimidine, imidazole, and indoleCompared to similar compounds, it offers a broader range of chemical and biological interactions, making it a valuable tool in various research fields .
Propiedades
Número CAS |
77762-30-2 |
|---|---|
Fórmula molecular |
C12H8N4 |
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
2,6,8,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene |
InChI |
InChI=1S/C12H8N4/c1-2-5-9-8(4-1)10-11(14-9)16-7-3-6-13-12(16)15-10/h1-7,14H |
Clave InChI |
NZCNBDIYEPILFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)N4C=CC=NC4=N3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-AMINO-6-ISOPROPOXY-1-METHYL-1,3,4,5-TETRAHYDRO-2H-BENZO[B]AZEPIN-2-ONE](/img/structure/B8722284.png)




![{2-Chloro-6-[(phenylmethyl)oxy]phenyl}methanol](/img/structure/B8722302.png)





